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Welcome to the technical support center for NF3-based plasma etching processes. This

resource is designed for researchers, scientists, and professionals in drug development and

related fields who utilize plasma etching in their experimental work. Here you will find

troubleshooting guidance and frequently asked questions to help you improve selectivity and

address common challenges encountered during your experiments.

Troubleshooting Guide
This section provides solutions to specific problems you may encounter while using NF3-based

plasma etching.

Issue: Low Selectivity of Silicon Nitride (SiN) to Silicon Dioxide (SiO2)

Low selectivity between SiN and SiO2 is a common issue that can lead to unwanted etching of

the underlying oxide layer. Here are several approaches to enhance this selectivity:

Gas Mixture Modification: The composition of the plasma gas is a critical factor.

Addition of Oxygen (O2): Introducing O2 into the NF3 plasma can significantly impact

selectivity. The reactive oxygen atoms can form a passivating oxide layer on silicon

surfaces, while reactive NO species, also formed, can increase the rate of fluorine

migration on the SiN surface, thereby enhancing its etch rate.[1][2][3] However, an

excessively high O2/NF3 ratio can lead to a decrease in selectivity and an increase in SiN

surface roughness.[1]
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Addition of Hydrogen (H2): The addition of H2 to NF3/N2/O2 gas mixtures has been

shown to dramatically increase SiN/SiO2 selectivity, with reports of selectivity reaching as

high as 400.[4][5] This is attributed to the formation of vibrationally excited HF molecules

which accelerate the etching reactions on the SiN surface.[4][5] The selectivity often

shows a sharp peak at a specific H2 flow rate.[4]

Addition of Ammonia (NH3): In NF3/O2 plasmas, adding NH3 can inhibit the etching of

SiO2, leading to a substantial increase in selectivity.[6] This can even reduce the oxide

etch rate to zero, resulting in virtually infinite selectivity while maintaining a reasonable

etch rate for nitride.[6]

Use of Hydrocarbon Additives: The addition of hydrocarbons to an NF3 plasma can also

be used to improve selectivity.

Process Parameter Optimization:

RF Power: Lowering the RF power can sometimes lead to higher selectivity.[7][8][9] High

power can increase the etch rate of both SiN and SiO2, potentially reducing the selectivity.

[7][9]

Pressure: The operating pressure within the etch chamber influences the plasma

chemistry and can be adjusted to optimize selectivity.

Temperature: Increasing the substrate temperature can, in some cases, increase both the

nitride etch rate and the selectivity of nitride over oxide.[10]

Plasma Source Configuration:

Remote Plasma Sources (RPS): Using a remote plasma source, where the plasma is

generated away from the substrate, delivers primarily neutral radicals to the wafer.[4] This

damage-free, isotropic etching method can achieve very high selectivity.[2][4]

Plasma Etch (PE) vs. Reactive Ion Etch (RIE): Selectivity can be higher in PE mode

compared to RIE mode, particularly at lower power densities.[8]

Issue: Poor Selectivity of Silicon Nitride (SiN) to Silicon (Si)
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Achieving high selectivity between SiN and Si is crucial to prevent damage to the underlying

silicon substrate.

Gas Additives for Surface Passivation:

Oxygen (O2): The addition of O2 to an NF3 plasma can form a passivating oxide layer on

the silicon surface, which significantly improves the SiN/Si etch selectivity.[1] An optimal

O2/NF3 ratio is key to maximizing selectivity without causing excessive surface

roughness.[1]

Gases Promoting Polymerization: In some fluorine-containing plasmas, adding gases that

promote the formation of a polymer film on the surfaces can enhance selectivity.[11] The

polymer layer can slow down or completely stop the etching of silicon.[11]

Cyclic Etching Processes: A cyclic approach, alternating between an etching step and a

surface treatment or annealing step, can improve selectivity and prevent the accumulation of

byproducts.[1][4]

Issue: Increased Surface Roughness

A rough etched surface can negatively impact device performance.

Control of Gas Ratios: An incorrect ratio of additive gases, such as a high O2/NF3 ratio, can

lead to a rapid increase in the surface roughness of the remaining SiN film.[1]

Byproduct Formation: The formation of solid byproducts, such as ammonium fluorosilicate

((NH4)2SiF6), on the SiN surface during etching can contribute to increased roughness.[1] A

cyclic process that includes an annealing step can help to remove these byproducts.[4]

Frequently Asked Questions (FAQs)
Q1: What is the primary role of adding O2 to an NF3 plasma for SiN etching?

A1: The addition of O2 to an NF3 plasma serves a dual purpose in improving selectivity. Firstly,

reactive oxygen atoms can form a protective, thin oxide layer on exposed silicon surfaces,

thereby reducing the silicon etch rate and increasing the SiN/Si selectivity.[1] Secondly, the

plasma chemistry can lead to the formation of NO radicals.[2][3] These NO radicals have been
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shown to facilitate the migration of fluorine atoms on the silicon nitride surface, which in turn

enhances the SiN etch rate.[2][3] This combination of effects leads to an overall improvement

in the selectivity of SiN over both Si and SiO2.

Q2: How does a remote plasma source (RPS) help in achieving high selectivity?

A2: A remote plasma source generates the plasma at a distance from the substrate being

etched.[4] This setup allows for ions and other high-energy species to recombine or be filtered

out before they reach the wafer.[4] Consequently, the etching process is dominated by neutral

radicals, leading to a more chemical and less physical etch.[2][4] This "damage-free" isotropic

etching is particularly effective at achieving very high selectivity between different materials,

such as SiN and SiO2.[4][5]

Q3: Can temperature be used to control selectivity in NF3-based etching?

A3: Yes, temperature can be a significant parameter for controlling selectivity. For instance, in a

remote plasma process using an NF3/Cl2 mixture, increasing the temperature has been found

to increase both the etch rate of Si3N4 and the selectivity of the nitride etch over the oxide

etch.[10]

Q4: What are the typical process parameters for achieving high SiN/SiO2 selectivity with an

NF3/O2/H2 remote plasma?

A4: While the optimal parameters are system-dependent, one study reported achieving a

SiN/SiO2 selectivity of approximately 400 with the addition of H2 to an NF3/N2/O2 mixture in a

remote plasma system.[4] The process conditions involved specific flow rates of each gas and

an RF power of 2000W.[4] It is important to note that the selectivity showed a strong

dependence on the H2 flow rate, indicating the need for careful optimization.[4]

Q5: What causes increased surface roughness during NF3/O2 plasma etching, and how can it

be mitigated?

A5: Increased surface roughness can be caused by a non-optimal O2/NF3 gas ratio, which

may lead to non-uniform etching.[1] Another cause is the formation of solid byproducts, such as

(NH4)2SiF6, on the surface during the etch process.[1] To mitigate this, it is crucial to optimize

the gas flow ratios. Additionally, employing a cyclic etching process that includes an annealing

step can help in the removal of these solid residues, resulting in a smoother surface.[4]
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Data Presentation
Table 1: Effect of O2/NF3 Ratio on SiN/Si Selectivity and SiN Surface Roughness

O2/NF3 Ratio SiN to Si Selectivity
SiN Surface Roughness
(nm)

Data not explicitly provided in

a comparable format across

multiple sources.

Increases with O2 addition,

then plateaus[1]

Increases rapidly at higher

ratios[1]

0.5 5.4 0.19

Note: The data in this table is based on a specific study and may vary depending on the

plasma system and other process parameters.[1]

Table 2: Example Process Parameters for High Selectivity Etching

Etch
Chemistry

Plasma Source
Target
Selectivity

Key
Parameters

Reference

NF3/O2/Ar Remote Plasma SiN/Si > 5

O2/NF3 ratio =

0.5, NF3=40

sccm, Ar=1000

sccm

[1]

NF3/N2/O2/H2 Remote Plasma SiN/SiO2 ≈ 400

Addition of H2 is

critical, RF

Power = 2000W

[4]

NF3/O2/NH3
Inductively

Coupled Plasma
SiN/SiO2 > 100

Addition of NH3

inhibits oxide

etch

[6]

NF3/Cl2 Remote Plasma

SiN/SiO2

increases with

temp.

Temperature

range: 25 to

500°C

[10]

NF3/O2
Reactive Ion

Etching
SiN/SiO2 ≈ 24

Low RF source

power (30 W)
[7][9]
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Experimental Protocols
Protocol 1: General Procedure for NF3-Based Plasma Etching for Selectivity Studies

Substrate Preparation: Prepare silicon wafers with deposited films of the materials to be

etched (e.g., LPCVD SiN and thermal SiO2).

Film Thickness Measurement (Pre-etch): Measure the initial thickness of the films using a

suitable metrology tool, such as an ellipsometer or a non-contact reflectometer.[4]

Chamber Preparation: Ensure the process chamber is clean and conditioned for the specific

etch process.

Process Recipe Setup: Program the desired etch recipe into the plasma system, defining the

following parameters:

Gas flow rates (e.g., NF3, O2, H2, Ar) in standard cubic centimeters per minute (sccm).

Chamber pressure in mTorr.

RF power (for both source and bias, if applicable) in Watts.

Substrate temperature in degrees Celsius.

Etch time.

Wafer Loading: Load the prepared wafer into the process chamber.

Plasma Etching: Execute the programmed etch recipe.

Wafer Unloading: After the process is complete, unload the wafer from the chamber.

Film Thickness Measurement (Post-etch): Measure the final thickness of the films.

Data Analysis:

Calculate the etch rate for each material by dividing the change in film thickness by the

etch time.
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Determine the selectivity by calculating the ratio of the etch rates of the desired material to

the material to be preserved (e.g., Etch Rate of SiN / Etch Rate of SiO2).

Surface Characterization (Optional): Analyze the etched surface for roughness and chemical

composition using techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron

Spectroscopy (XPS).[1][7][9]

Protocol 2: Cyclic Etching for Enhanced Selectivity and Surface Quality

Follow steps 1-3 from Protocol 1.

Cyclic Process Recipe Setup: Program a multi-step recipe consisting of:

Etch Step: A plasma etch step using the desired NF3-based chemistry for a specific

duration.

Annealing Step: A step where the wafer is heated in an inert gas environment (e.g., Ar) to

a specific temperature for a set time to remove volatile byproducts.[4]

Cooling Step: A step to allow the wafer to cool down before the next etch cycle.

Repeat the cycle of etching, annealing, and cooling for the desired number of iterations to

achieve the target etch depth.

Follow steps 7-10 from Protocol 1 for post-processing and analysis.
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Caption: General experimental workflow for plasma etching selectivity studies.
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Caption: Troubleshooting flowchart for improving SiN selectivity.
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Caption: Simplified mechanism for selectivity in NF3/O2 plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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